molecular formula C18H19ClN2O3 B2502307 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396760-83-0

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2502307
CAS RN: 1396760-83-0
M. Wt: 346.81
InChI Key: LRXCXZDCUOCZLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Lim et al. (2019) described the synthesis and structure-activity relationship (SAR) of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. These compounds, including variations like "2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide," were evaluated for their potential in treating diseases related to the urotensin-II receptor, displaying high metabolic stability and acceptable pharmacokinetic profiles (Lim et al., 2019).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and assessed for anti-acetylcholinesterase (anti-AChE) activity, highlighting the importance of substituting the benzamide moiety to enhance activity. The study found specific compounds within this class to be potent inhibitors of acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives were synthesized and evaluated for their activity as serotonin 4 (5-HT4) receptor agonists. These compounds, aimed at enhancing gastrointestinal motility, were assessed for their pharmacological profiles, indicating potential applications in gastrointestinal disorders. The study also discussed the challenges in improving oral bioavailability for these compounds (Sonda et al., 2003).

Antidepressant and Antianxiety Activities

Research on 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, including a step involving 2-acetylfuran, explored their antidepressant and antianxiety activities. This study demonstrates the potential of furan derivatives in developing new therapeutic agents for mental health conditions (Kumar et al., 2017).

Bioactivity Study of Benzamides and Metal Complexes

The synthesis of new benzamides and their copper and cobalt complexes was reported, with an emphasis on their bioactivity, including antibacterial properties. This study highlights the interdisciplinary approach of combining organic synthesis with metal coordination chemistry to explore new bioactive compounds (Khatiwora et al., 2013).

Safety And Hazards

The safety and hazards associated with “2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and development of “2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-11-13-5-8-21(9-6-13)18(23)14-7-10-24-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXCXZDCUOCZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

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